Isohomoarbutin
Overview
Description
Preparation Methods
Isohomoarbutin can be synthesized through a series of chemical reactions involving caffeic acid and reducing sugar ketone. The specific steps include:
Reaction of Caffeic Acid with Reducing Sugar Ketone: Under alkaline conditions, caffeic acid reacts with reducing sugar ketone.
Acid Hydrolysis and Oxidation: The resulting product undergoes acid hydrolysis and oxidation to yield this compound.
In industrial production, the process is scaled up to ensure the efficient synthesis of this compound while maintaining high purity and yield.
Chemical Reactions Analysis
Isohomoarbutin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions vary based on the specific conditions and reagents used .
Scientific Research Applications
Isohomoarbutin has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in various chemical studies and as a starting material for the synthesis of other phenolic glycosides.
Mechanism of Action
Isohomoarbutin exerts its effects through several mechanisms:
Inhibition of Protein Kinases: this compound inhibits the activity of protein kinases, which are enzymes that regulate cell division and survival.
Induction of Apoptosis: This compound induces apoptosis (programmed cell death) in cancer cells, leading to their death.
Inhibition of Melanin Formation: In the skin, this compound inhibits the formation of melanin, resulting in a whitening effect.
Comparison with Similar Compounds
Isohomoarbutin is similar to other phenolic glycosides such as homoarbutin and arbutin. it has unique properties that set it apart:
Homoarbutin: Like this compound, homoarbutin is a phenolic glycoside with skin-whitening properties.
Arbutin: Arbutin is another phenolic glycoside used in skin-whitening products.
Other similar compounds include pyrolaside A and pyrolaside B, which are also phenolic glycosides isolated from Pyrola rotundifolia .
Properties
IUPAC Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(4-hydroxy-2-methylphenoxy)oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O7/c1-6-4-7(15)2-3-8(6)19-13-12(18)11(17)10(16)9(5-14)20-13/h2-4,9-18H,5H2,1H3/t9-,10-,11+,12-,13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHEKEYHCIIMZRR-UJPOAAIJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)OC2C(C(C(C(O2)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25162-30-5 | |
Record name | Isohomoarbutin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025162305 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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